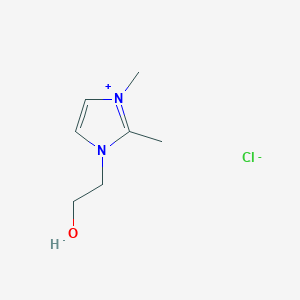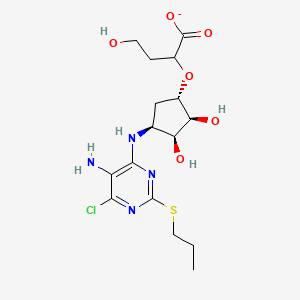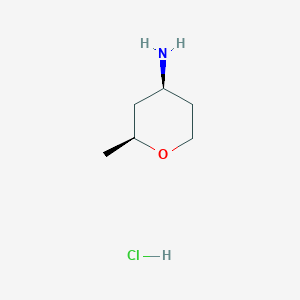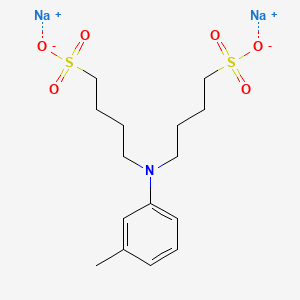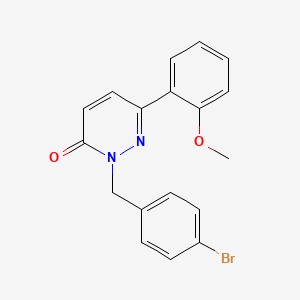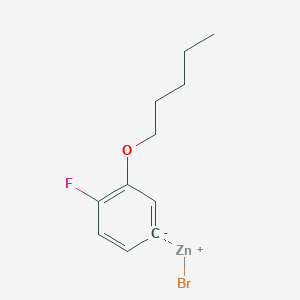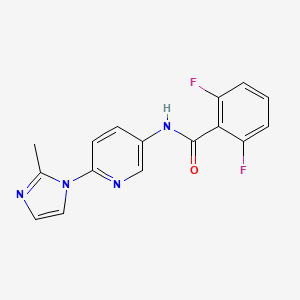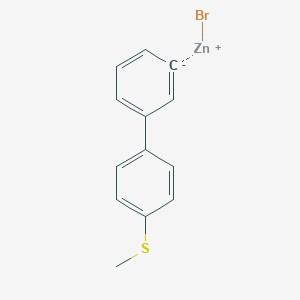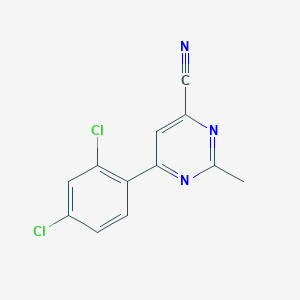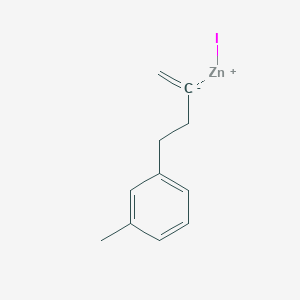
4-(3-Methylphenyl)-2-butenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-Methylphenyl)-2-butenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4-(3-Methylphenyl)-2-butenyl iodide+Zn→4-(3-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylphenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The compound can participate in substitution reactions, where the zinc atom is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Applications De Recherche Scientifique
4-(3-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their biological properties.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methylphenyl)-2-butenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Methylphenyl)-2-butenylmagnesium bromide
- 4-(3-Methylphenyl)-2-butenyllithium
- 4-(3-Methylphenyl)-2-butenylboronic acid
Uniqueness
4-(3-Methylphenyl)-2-butenylzinc iodide is unique due to its specific reactivity and stability compared to other organometallic compounds. While compounds like 4-(3-Methylphenyl)-2-butenylmagnesium bromide and 4-(3-Methylphenyl)-2-butenyllithium are also highly reactive, they may be less stable and more sensitive to moisture and air. The zinc compound offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications.
Propriétés
Formule moléculaire |
C11H13IZn |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-but-3-enyl-3-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-7-11-8-5-6-10(2)9-11;;/h5-6,8-9H,1,4,7H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AXAHMVSFVSNYQN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)CC[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
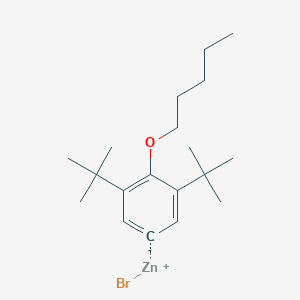
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
